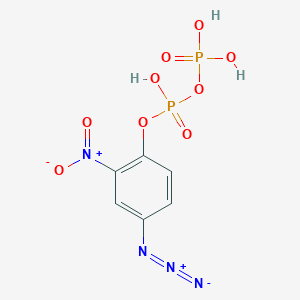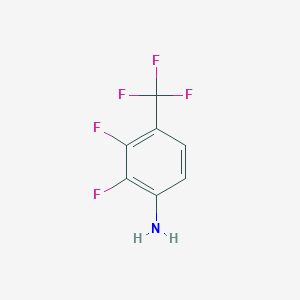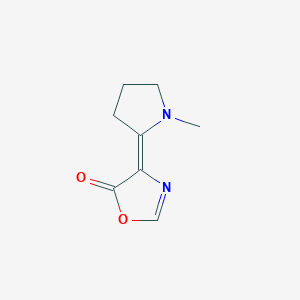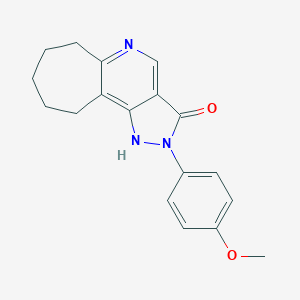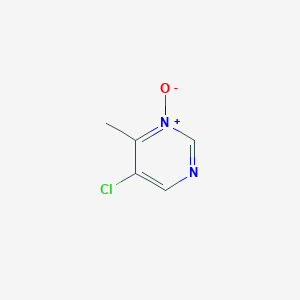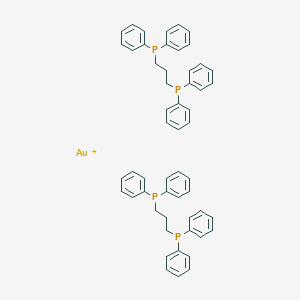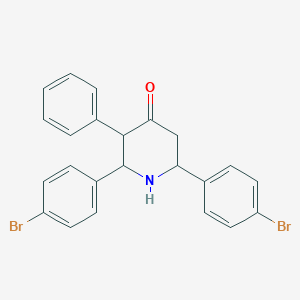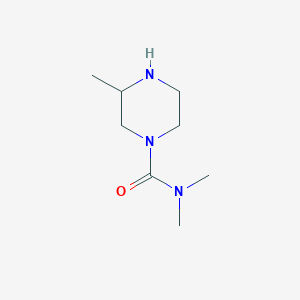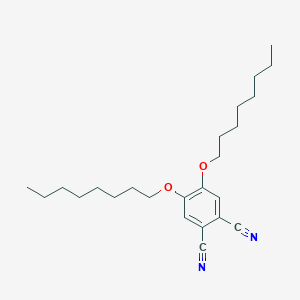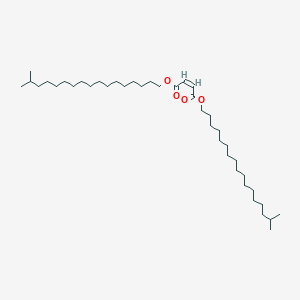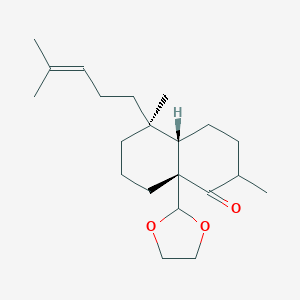
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one, also known as HNK, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HNK belongs to the family of tetrahydrocannabinol (THC) analogs, which are compounds that mimic the effects of THC, the active ingredient in cannabis.
Mechanism Of Action
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating various physiological processes such as pain, inflammation, and appetite. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in modulating immune responses.
Biochemical And Physiological Effects
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have various biochemical and physiological effects in scientific research studies. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages And Limitations For Lab Experiments
One advantage of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its high potency and selectivity for the CB2 receptor, which allows for more precise targeting of immune cells. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one also has low toxicity and is well-tolerated in animal models. However, one limitation of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one. One area of interest is its potential use as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have anti-inflammatory effects. Another area of interest is its potential use as an anticancer agent, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one for use in clinical settings.
Synthesis Methods
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one can be synthesized through several methods, including the condensation of 4-methylpent-3-en-2-one with 2,3-dimethyl-1,3-butadiene followed by reduction with sodium borohydride. Another method involves the reduction of 2-(4-methylpent-3-enyl)cyclohexanone with lithium aluminum hydride. These methods have been optimized to produce high yields of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one with good purity.
Scientific Research Applications
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been studied for its potential therapeutic properties in various scientific research studies. One study found that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has neuroprotective effects by reducing oxidative stress and inflammation in the brain. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
115376-32-4 |
|---|---|
Product Name |
(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one |
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(4aS,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H34O3/c1-15(2)7-5-10-20(4)11-6-12-21(19-23-13-14-24-19)17(20)9-8-16(3)18(21)22/h7,16-17,19H,5-6,8-14H2,1-4H3/t16?,17-,20+,21+/m0/s1 |
InChI Key |
YXNQMYYPGYBXJH-JMCPUQKHSA-N |
Isomeric SMILES |
CC1CC[C@H]2[C@](CCC[C@@]2(C1=O)C3OCCO3)(C)CCC=C(C)C |
SMILES |
CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C |
synonyms |
(4aS)-8aβ-(1,3-Dioxolan-2-yl)octahydro-2,5-dimethyl-5α-(4-methyl-3-pentenyl)-1(2H)-naphthalenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



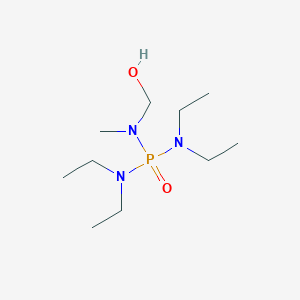
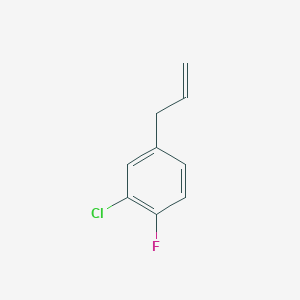
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
